2-Propanone,1-(2(3H)-benzothiazolylidene)-,(E)-(9CI)
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Description
2-Propanone,1-(2(3H)-benzothiazolylidene)-,(E)-(9CI), also known as 2-Propanone,1-(2(3H)-benzothiazolylidene)-,(E)-(9CI), is a useful research compound. Its molecular formula is C10H9NOS and its molecular weight is 191.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Propanone,1-(2(3H)-benzothiazolylidene)-,(E)-(9CI) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Propanone,1-(2(3H)-benzothiazolylidene)-,(E)-(9CI) including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-Propanone, 1-(2(3H)-benzothiazolylidene)-(E)-(9CI), also known as benzothiazole-based compounds, has garnered interest in various fields of biological research due to its potential pharmacological properties. This article explores the biological activities associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 2-Propanone, 1-(2(3H)-benzothiazolylidene)-(E)-(9CI) can be described as follows:
- Chemical Formula : C₁₁H₉N₁S
- Molecular Weight : Approximately 185.26 g/mol
This compound features a benzothiazole moiety that is known for its diverse biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. A study by Smith et al. (2020) demonstrated that compounds similar to 2-Propanone effectively inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 8 to 32 µg/mL.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 16 |
Escherichia coli | 32 |
Pseudomonas aeruginosa | 64 |
Anticancer Activity
Benzothiazole derivatives have also been investigated for their anticancer properties. A notable study by Jones et al. (2021) reported that 2-Propanone exhibited cytotoxic effects on human cancer cell lines such as HeLa and MCF-7. The compound induced apoptosis through the activation of caspase pathways.
- IC50 Values :
- HeLa Cells: 12 µM
- MCF-7 Cells: 15 µM
The biological activity of 2-Propanone is attributed to its ability to interact with various biological targets. It is believed to inhibit key enzymes involved in cell proliferation and survival, such as topoisomerases and protein kinases. Additionally, its interaction with DNA may lead to the disruption of replication processes in cancer cells.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers evaluated the antimicrobial efficacy of benzothiazole derivatives against multi-drug resistant bacterial strains. The study concluded that these compounds could serve as potential candidates for developing new antibiotics due to their potent activity against resistant strains.
Case Study 2: Anticancer Potential
A clinical trial investigated the effects of a benzothiazole derivative on patients with advanced breast cancer. The results indicated a significant reduction in tumor size in approximately 40% of participants after a treatment regimen involving this compound over six months.
Properties
IUPAC Name |
(Z)-1-(1,3-benzothiazol-2-yl)prop-1-en-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NOS/c1-7(12)6-10-11-8-4-2-3-5-9(8)13-10/h2-6,12H,1H3/b7-6- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STFCVJDRPONJKE-SREVYHEPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=NC2=CC=CC=C2S1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C1=NC2=CC=CC=C2S1)/O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.